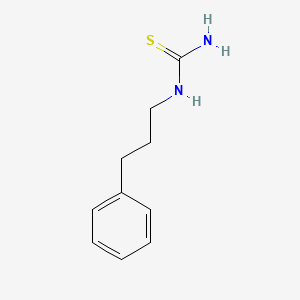

1-(3-Phenylpropyl)-2-thiourea

説明

Historical Context of Thiourea (B124793) Compounds in Chemical and Biological Investigations

The study of thiourea compounds dates back to the 19th century, with the first synthesis of thiourea itself reported in 1873. nih.gov Initially, research focused on the fundamental chemical properties and reactions of these compounds. britannica.com Over time, their utility expanded into various industrial applications, including roles in photography, resin manufacturing, and as insecticides and textile-treating agents. britannica.com In the realm of biological investigations, early studies uncovered the diverse physiological effects of thiourea derivatives, paving the way for their exploration in medicinal chemistry. nih.gov A notable historical application was the use of N-phenylthiourea in paternity testing before the advent of DNA analysis, owing to the genetically determined ability to taste it as either bitter or tasteless. chemicalbook.com

Significance of Thiourea Scaffold in Medicinal Chemistry and Drug Development

The thiourea scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govrsc.org This interaction capability is a key reason for the wide range of biological activities exhibited by thiourea derivatives. researchgate.net These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comresearchgate.netresearchgate.net Consequently, thiourea derivatives have been investigated for the treatment of various diseases, including tuberculosis and infections caused by multidrug-resistant bacteria. mdpi.comnih.gov The versatility of the thiourea core allows for the synthesis of a vast library of derivatives with diverse substituents, enabling the fine-tuning of their pharmacological profiles. mdpi.comsemanticscholar.org

Overview of 1-(3-Phenylpropyl)-2-thiourea within the Thiourea Class

This compound is a specific derivative belonging to the broad class of N-substituted thioureas. It features a 3-phenylpropyl group attached to one of the nitrogen atoms of the thiourea core. This structural feature, combining an aromatic ring with a flexible alkyl chain, influences its physicochemical properties and potential biological interactions. As a member of the thiourea family, it is an area of interest for its potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenylpropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWZOAHAJCELJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375142 | |

| Record name | 1-(3-Phenylpropyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93168-20-8 | |

| Record name | 1-(3-Phenylpropyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93168-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Phenylpropyl 2 Thiourea and Analogues

Classical Approaches in Thiourea (B124793) Synthesis

The foundational methods for synthesizing thioureas have been well-established for many years and typically rely on condensation and nucleophilic addition reactions. These classical routes are prized for their reliability and the use of readily available starting materials.

Condensation Reactions

The most prevalent method for preparing thiourea derivatives is the condensation reaction between an amine and an isothiocyanate. nih.govnih.govresearchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. The process is generally straightforward and efficient, providing high yields of the desired thiourea.

Another established condensation route involves the reaction of amine hydrochlorides with inorganic thiocyanate (B1210189) salts, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN). nih.govbeilstein-journals.org This method is particularly useful for the synthesis of primary monosubstituted thioureas.

In a two-step variation, an acyl chloride can be reacted with a thiocyanate salt (like KSCN or NH4SCN) in a solvent such as acetone. researchgate.netmdpi.com This generates a reactive acyl isothiocyanate intermediate in situ. Subsequent addition of a primary amine to the mixture results in the formation of the N-acyl-N'-substituted thiourea derivative. mdpi.com

Nucleophilic Addition Reactions

Nucleophilic addition reactions provide alternative pathways to thiourea synthesis. A common starting material for these reactions is carbon disulfide (CS₂). When an amine is treated with CS₂, a dithiocarbamate (B8719985) salt is formed as an intermediate. nih.govorganic-chemistry.org This intermediate can then be desulfurized in situ to yield an isothiocyanate, which subsequently reacts with another molecule of the amine to produce the final thiourea product. nih.gov This one-pot method is effective for creating both symmetrical and unsymmetrical thioureas.

Other thioacylating agents can also be employed. Thiophosgene (B130339) (CSCl₂), for instance, can react with amines to form thioureas, though its high toxicity necessitates careful handling. dntb.gov.ua More modern and milder thioacylating agents, such as N,N-di-Boc-substituted thiourea activated by trifluoroacetic anhydride, have also been developed. organic-chemistry.org Furthermore, a simple and effective one-step synthesis involves the sulfuration of urea (B33335) using Lawesson's reagent in a nucleophilic substitution reaction, offering high yields under mild conditions. bibliotekanauki.plresearchgate.net

Advanced Synthetic Strategies for Phenylpropyl-Thiourea Derivatives

Modern synthetic chemistry has introduced advanced strategies that offer significant improvements over classical methods, including enhanced reaction rates, higher yields, and the ability to control stereochemistry.

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating the formation of thiourea derivatives. researchgate.netnih.gov Compared to conventional heating methods, microwave-assisted synthesis (MAOS) often results in dramatically reduced reaction times—from hours to mere minutes—and frequently provides higher product yields. nih.govnih.gov

This technique has been successfully applied to the reaction of primary amines with isothiocyanates. researchgate.net In many cases, these reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.gov The efficiency of microwave heating is demonstrated in various thiourea syntheses, including the Hantzsch thiazole (B1198619) synthesis. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives from Thioureas Data compiled from multiple literature sources.

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + Substituted Thioureas | Conventional (Reflux) | 8 hours | Lower Yields | nih.gov |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + Substituted Thioureas | Microwave | < 30 minutes | 89-95% | nih.gov |

| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates + Bromomalononitrile | Conventional | Longer Time | 65-75% | nih.gov |

| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates + Bromomalononitrile | Microwave | Shorter Time | 82-98% | nih.gov |

Stereoselective and Enantioselective Synthesis of Chiral Thiourea Analogues

The development of chiral thiourea derivatives has become a significant area of research, as these compounds are highly effective organocatalysts in asymmetric synthesis. nih.gov Their catalytic activity stems from their ability to act as strong hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of a reaction. nih.govacs.org

The synthesis of these chiral analogues typically involves the reaction of a chiral amine with an isothiocyanate. nih.govdntb.gov.ua A wide variety of chiral thioureas have been prepared from natural sources like Cinchona alkaloids or from synthetic chiral amines. nih.govacs.org These catalysts have been successfully employed in a range of enantioselective transformations, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations, affording products with high enantioselectivity. acs.orgrsc.orgrsc.orgst-andrews.ac.uk The stereocontrol is believed to arise from the formation of a well-organized, chiral hydrogen-bonded complex between the thiourea catalyst and the reaction substrates. rsc.orgst-andrews.ac.uk

Table 2: Examples of Chiral Thiourea-Catalyzed Enantioselective Reactions

| Reaction Type | Catalyst Type | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Aza-Henry Reaction | Chiral thiourea derived from hydroquinine | Multiple H-bond donors | High enantioselectivity (78-99% ee) and diastereoselectivity (up to 99:1 dr) | acs.org |

| Intramolecular Michael-type Cyclization | Chiral thiourea | Construction of chiral 3-nitro-4-chromanones | High diastereoselectivities and good to excellent enantioselectivities | rsc.org |

| Michael Addition-Lactamisation | Isothiourea | Generation of point and axially chiral iminothiazinanones | High enantioselectivity (up to 99:1 er) | rsc.orgst-andrews.ac.uk |

Synthetic Route Elucidation for 1-(3-Phenylpropyl)-2-thiourea

While specific literature detailing the synthesis of this compound (CAS Number: 93168-20-8) is not extensively published, a highly plausible and efficient synthetic route can be elucidated from the well-established classical methods for preparing monosubstituted thioureas. calpaclab.com

The most direct and logical pathway involves the reaction of 3-phenylpropylamine (B116678) with a suitable thiocyanating agent. A common and effective method for this transformation is the reaction of the corresponding amine hydrochloride salt with an inorganic thiocyanate, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an acidic aqueous solution or by heating. nih.govbeilstein-journals.org

The proposed reaction proceeds as follows:

Protonation of the Amine: 3-phenylpropylamine is first converted to its hydrochloride salt, 3-phenylpropylammonium chloride, by treatment with hydrochloric acid.

Reaction with Thiocyanate: The 3-phenylpropylammonium chloride is then heated with an aqueous solution of potassium thiocyanate. The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the carbon of the protonated amine's side chain is not correct. The reaction mechanism involves the formation of thiocyanic acid (HSCN) in equilibrium, which then reacts with the free amine. The amine attacks the carbon of thiocyanic acid, followed by a proton transfer to yield the final this compound product.

This method is advantageous due to the accessibility of the starting materials and the simplicity of the procedure, making it a standard choice for the synthesis of N-monosubstituted thioureas.

Precursor Identification and Preparation

The fundamental building blocks for the synthesis of this compound are 3-phenylpropylamine and a thiocarbonyl source. The most direct and common approach involves the reaction of 3-phenylpropyl isothiocyanate with ammonia. rsc.org Alternatively, 3-phenylpropylamine can be reacted with a thiocyanating agent to generate the isothiocyanate in situ, which then reacts further to form the desired thiourea.

The synthesis of analogues of this compound follows a similar logic. A wide variety of substituted primary and secondary amines can be reacted with isothiocyanates to produce a diverse array of N-substituted and N,N'-disubstituted thioureas. nih.gov This modular approach allows for systematic modifications of the chemical structure to explore structure-activity relationships.

The preparation of the isothiocyanate precursors themselves is a critical step. A common laboratory method involves the reaction of a primary amine with carbon disulfide, which forms a dithiocarbamate salt that can then be converted to the isothiocyanate. nih.gov Another established method is the use of thiophosgene or its equivalents to convert primary amines into isothiocyanates. More recently, bench-stable solid reagents like (Me4N)SCF3 have been developed for a rapid and operationally simple conversion of primary amines to isothiocyanates. acs.org For instance, benzyl (B1604629) isothiocyanate can be prepared from benzyl bromide. researchgate.net

Below is a table summarizing the key precursors for the synthesis of this compound and its analogues.

| Precursor Type | Specific Examples | Role in Synthesis |

| Amine | 3-Phenylpropylamine, Substituted anilines, Benzylamine | Provides the R-N- group of the thiourea |

| Isothiocyanate | 3-Phenylpropyl isothiocyanate, Phenyl isothiocyanate | Provides the -C(=S)-NH- group |

| Thiocarbonyl Source | Carbon disulfide, Thiophosgene, (Me4N)SCF3 | Used to generate isothiocyanates from amines |

| Thiocyanate Salt | Potassium thiocyanate (KSCN), Ammonium thiocyanate | Reacts with amines to form thioureas |

Reaction Conditions and Optimization

The reaction to form thioureas from an amine and an isothiocyanate is typically a straightforward nucleophilic addition. However, the reaction conditions can be fine-tuned to optimize the yield, purity, and reaction time.

Several factors are considered during the optimization of thiourea synthesis:

Solvent: The choice of solvent is crucial and depends on the solubility of the reactants. Common solvents include tetrahydrofuran (B95107) (THF), acetone, and acetonitrile. prepchem.comresearchgate.net Dichloromethane and chloroform (B151607) have also been employed. In some cases, reactions can be performed under environmentally friendly "on-water" conditions, which can simplify product isolation. organic-chemistry.org

Temperature: Many thiourea syntheses proceed efficiently at room temperature. However, in some instances, gentle heating may be necessary to drive the reaction to completion, particularly with less reactive starting materials. For example, a study on the synthesis of thiourea glycoporphyrin optimized the reaction temperature. researchgate.net

Catalyst: While many reactions proceed without a catalyst, a base such as triethylamine (B128534) may be used, especially when generating the isothiocyanate in situ. researchgate.net

Reaction Time: Reaction times can vary from a few minutes to several hours. nih.gov Progress is often monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion.

Work-up and Purification: The final product is often isolated by filtration if it precipitates from the reaction mixture. If soluble, the solvent is removed, and the crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography. bibliotekanauki.pl

Mechanochemical methods, such as ball milling, have also been explored as an alternative to traditional solution-phase synthesis. rsc.orgnih.gov These methods can reduce or eliminate the need for solvents and can lead to rapid and quantitative conversions. rsc.org

The following table provides examples of reaction conditions for the synthesis of thiourea derivatives.

| Reactants | Solvent | Temperature | Catalyst/Additive | Reaction Time | Yield | Reference |

| Amine, Isothiocyanate, Nitroepoxide | THF | 10-15 °C | None | - | High to excellent | nih.gov |

| Amine, Carbon disulfide | Aqueous medium | - | - | - | - | organic-chemistry.org |

| Amine, Isothiocyanate | - | - | - | 10-45 min | ≥99% | nih.gov |

| Urea, Lawesson's reagent | - | 75 °C | - | 3.5 h | ~62% | bibliotekanauki.pl |

Pharmacological Investigations of 1 3 Phenylpropyl 2 Thiourea Derivatives

In Vitro Pharmacological Profiling

The initial phase of pharmacological assessment for 1-(3-phenylpropyl)-2-thiourea derivatives involves a variety of in vitro tests. These laboratory-based assays are crucial for elucidating the mechanisms of action at a molecular level, including enzyme inhibition, receptor interaction, and effects on cellular processes.

Thiourea (B124793) derivatives have been identified as effective inhibitors of several key enzymes implicated in various diseases.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in the management of Alzheimer's disease. mdpi.com A study on unsymmetrical thiourea derivatives demonstrated their potential as cholinesterase inhibitors. mdpi.com For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) and 1-(1,1-dibutyl)-3-phenylthiourea (Compound 4) were found to inhibit both AChE and BChE. mdpi.com Compound 3 was the most potent, with IC₅₀ values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com Similarly, another series of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives also showed potent antiacetylcholinesterase activity in the sub-micromolar range. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for neurodegenerative diseases like stroke. nih.gov While not direct phenylpropyl derivatives, compounds containing an isothiourea moiety, such as S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline, have been shown to be potent and selective slow, tight-binding inhibitors of human nNOS. nih.gov S-ethyl-L-thiocitrulline, for example, exhibited a 50-fold greater potency for nNOS over endothelial NOS (eNOS). nih.gov

Other Enzyme Inhibition: The inhibitory activity of thiourea derivatives extends to other enzymes. 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) has been found to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, suggesting its potential use as a depigmentation agent. nih.gov Furthermore, certain thiourea derivatives of naproxen (B1676952) have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes central to the inflammatory cascade. nih.govmdpi.com

Table 1: Cholinesterase Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC₅₀ (µg/mL) |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 |

| BChE | 60 | |

| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 |

| BChE | 63 | |

| Data sourced from a study on unsymmetrical thiourea derivatives. mdpi.com |

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain and inflammation pathways. nih.gov The thiourea moiety is recognized as a critical structural feature for the antagonistic activity of many first-generation TRPV1 antagonists. nih.gov This has spurred the design and synthesis of novel thiourea-containing compounds aimed at this receptor.

Research has focused on modifying clinical candidates to develop potent and peripherally restricted TRPV1 antagonists, aiming to separate the desired analgesic effects from side effects like hyperthermia. nih.gov These studies have confirmed that the site of action for TRPV1 blockade that leads to hyperthermia is located outside the blood-brain barrier. nih.gov Although specific binding studies for this compound are not detailed, the established importance of the thiourea scaffold in targeting the TRPV1 receptor underscores the potential of its derivatives in this area. nih.gov

Cytotoxicity: The cytotoxic potential of 1,3-disubstituted thiourea derivatives against various cancer cell lines has been extensively evaluated. nih.gov A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated significant cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with several compounds showing IC₅₀ values under 10 µM. nih.gov Notably, compounds with 3,4-dichloro- and 4-CF3-phenyl groups displayed the highest activity. nih.gov For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was highly effective against multiple cell lines and was found to induce late apoptosis in 95–99% of colon cancer cells. nih.govmdpi.com Similarly, thiourea derivatives of aspirin (B1665792) have shown robust cytotoxicity against nasopharyngeal carcinoma (HK-1) cell lines. nih.gov

Anti-aggregation Activity: The aggregation of proteins such as α-synuclein and tau is a hallmark of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov Small molecules based on urea (B33335) and thiourea have been assessed for their ability to inhibit this aggregation. nih.gov A thioflavin-T (ThT) fluorescence assay is commonly used to screen for this anti-fibrillization effect. nih.gov While studies have shown that there is no universal trend favoring thiourea over urea derivatives, specific substituted analogs have demonstrated activity, highlighting the potential for this class of compounds in developing therapeutics for neurodegenerative diseases. nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Thiourea Derivatives

| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | >40 | 9.4 | 8.9 | 6.0 | 43.1 |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 1.5 | 3.2 | 3.6 | 7.9 | 52.8 |

| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | >40 | 8.9 | 15.6 | 10.2 | >40 |

| Cisplatin (Reference) | 12.5 | 10.6 | 2.5 | 1.5 | 1.9 |

| Data sourced from a study on 1,3-disubstituted thiourea derivatives. nih.gov |

In Vivo Pharmacological Evaluation

Following promising in vitro results, candidate compounds are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic profiles in a complex biological system.

The in vivo efficacy of thiourea derivatives has been confirmed in various animal models. A series of novel 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives, which are structurally related to the target compound, were assessed for their pain-relieving effects. nih.gov In mouse models, these compounds demonstrated significant anti-nociceptive activity against pain induced by acetic acid, formalin, and glutamate. nih.gov

Furthermore, thiourea derivatives of the common anti-inflammatory drug naproxen have shown the ability to reduce paw edema in rat models of inflammation. mdpi.com Other research on complex thiourea derivatives has shown their ability to counteract haloperidol-induced catalepsy in mice, indicating potential applications for neurological conditions such as Parkinson's disease. researchgate.net

The study of pharmacokinetics—how a substance is absorbed, distributed, metabolized, and excreted (ADME)—is critical for the development of any new drug. While essential, comprehensive pharmacokinetic data for this compound derivatives are not widely available in the reviewed scientific literature. Early research on some thiourea-containing compounds, such as the TRPV1 antagonist capsazepine, noted challenges including low metabolic stability and poor pharmacokinetic properties, which limited their clinical development. nih.gov This highlights the importance of optimizing the ADME profile during the design of new thiourea-based therapeutic agents.

Mechanisms of Action of 1 3 Phenylpropyl 2 Thiourea Analogues

Cellular and Molecular Targets

Analogues of 1-(3-phenylpropyl)-2-thiourea have been shown to interact with a range of cellular and molecular targets, contributing to their biological effects. The introduction of different substituents, such as heterocyclic moieties like pyridine (B92270) or thiadiazine, can significantly enhance the binding affinity of these thiourea (B124793) derivatives to target proteins. biointerfaceresearch.com

Key molecular targets include:

Protein Kinases: Many thiourea derivatives act as inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. biointerfaceresearch.com For instance, certain diarylthiourea compounds have been identified as inhibitors of the mutant K-Ras protein, a key player in tumor development. biointerfaceresearch.com

Receptor Tyrosine Kinases (RTKs): Analogues have demonstrated inhibitory activity against RTKs like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). biointerfaceresearch.comnih.gov By binding to these receptors, they can interfere with signaling pathways that promote tumor growth and angiogenesis. biointerfaceresearch.com

B-RAF: This protein kinase is another important target for some thiourea derivatives in the context of cancer therapy. biointerfaceresearch.com

Carbonic Anhydrases: Sulphonyl thiourea derivatives have been found to inhibit various isoforms of human carbonic anhydrase (hCA), including hCA I, II, IX, and XII. nih.gov

DNA: Some bis-thiourea derivatives can interact with DNA through groove binding and other modes, suggesting a potential mechanism for their anticancer activity. mdpi.com

The binding of these analogues to their targets is often facilitated by hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com The specific nature of the substituents on the thiourea core plays a critical role in determining the binding affinity and selectivity for these molecular targets. biointerfaceresearch.com

Signal Transduction Pathway Modulation

The interaction of this compound analogues with their molecular targets leads to the modulation of various intracellular signal transduction pathways. This modulation is a key aspect of their mechanism of action.

Protein Kinase C (PKC) and Protein Kinase A (PKA) Pathways: Gene expression of plasminogen activator inhibitors (PAI-1 and PAI-2) is influenced by the PKC and PKA signaling pathways. nih.gov Studies have shown that these pathways can have opposing effects on the expression of these genes. nih.gov

MAPK and Akt Pathways: Some 1,3-disubstituted prop-2-en-1-one analogues, which share structural similarities with thiourea derivatives, have been shown to inhibit neutrophilic inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. nih.gov

Cancer-Related Pathways: By inhibiting key proteins like EGFR, VEGFR-2, and K-Ras, thiourea derivatives can disrupt the signaling cascades that drive cancer cell proliferation, angiogenesis, and survival. biointerfaceresearch.commdpi.com For example, inhibition of EGFR can block the cell cycle at the G1 phase. nih.gov

The ability of these compounds to modulate multiple signaling pathways highlights their potential as multi-targeted therapeutic agents.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which thiourea analogues exert their cytotoxic effects against cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Several 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have demonstrated strong pro-apoptotic activity in various cancer cell lines, including colon and leukemia cells. mdpi.com For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to induce late-stage apoptosis in a high percentage of colon cancer and leukemia cells. mdpi.com Similarly, certain halogenated flavanones and 1,3-thiazole derivatives have been shown to induce apoptosis through the activation of caspases. nih.gov Inhibition of EGFR by compounds like CP-358,774 also triggers apoptosis in tumor cells. nih.gov

Cell Cycle Arrest: Thiourea analogues can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Inhibition of EGFR by CP-358,774, for example, leads to a block in the G1 phase of the cell cycle. nih.gov This is accompanied by an accumulation of the underphosphorylated form of the retinoblastoma protein and the cell cycle inhibitor p27KIP1. nih.gov

The ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for cancer therapy.

Modulation of Inflammatory Mediators

Analogues of this compound have been shown to modulate the production and activity of various inflammatory mediators, contributing to their anti-inflammatory properties.

Inhibition of Pro-inflammatory Cytokines: Certain thiourea derivatives have been found to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its levels by a significant percentage. mdpi.com However, other studies on novel polymerization co-initiators, some of which are structurally related to thiourea, showed an upregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. nih.gov This suggests that the effect on inflammatory mediators can be compound-specific.

Inhibition of Neutrophil-Mediated Inflammation: As mentioned earlier, some enone derivatives can inhibit elastase release and superoxide (B77818) anion production in activated human neutrophils, which are key events in neutrophil-mediated inflammation. nih.gov

General Anti-inflammatory Effects: The benzodioxole group, which can be incorporated into thiourea derivatives, is known to be present in compounds with anti-inflammatory activity. biointerfaceresearch.com

The modulation of inflammatory mediators is a crucial aspect of the biological activity of these compounds, with potential applications in the treatment of inflammatory diseases.

Antioxidant Mechanisms

Many thiourea derivatives exhibit significant antioxidant activity, which is primarily attributed to their ability to scavenge free radicals. This antioxidant capacity is a key component of their protective effects against oxidative stress-related damage.

The primary mechanisms through which thiourea analogues exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): This is considered the predominant mechanism for the antioxidant activity of thiourea derivatives. hueuni.edu.vnresearchgate.nethueuni.edu.vn In this process, the thiourea molecule donates a hydrogen atom to a free radical, thereby neutralizing it. hueuni.edu.vn Kinetic calculations have shown that the HAT mechanism accounts for the vast majority of the reaction with free radicals like the hydroperoxyl radical (HOO•). hueuni.edu.vnresearchgate.net

Single Electron Transfer (SET): While less favored than HAT, the SET mechanism also contributes to the antioxidant properties of these compounds. hueuni.edu.vnresearchgate.net This mechanism involves the transfer of a single electron from the thiourea derivative to the free radical.

Computational and experimental studies have been employed to evaluate the antioxidant potential of various thiourea analogues. For instance, the radical scavenging ability of N-phenylthiourea has been assessed using the DPPH• (1,1-diphenyl-2-picrylhydrazyl) radical. researchgate.net The IC50 values, which represent the concentration required to scavenge 50% of the free radicals, are often used to quantify antioxidant activity. hueuni.edu.vnresearchgate.nethueuni.edu.vn

The antioxidant capacity of these compounds is influenced by their molecular structure. For example, computational studies have indicated that N-phenylselenourea derivatives may possess better antioxidant potential than their N-phenylthiourea counterparts. researchgate.net Furthermore, the presence of electron-donating groups at the para position of the phenyl ring can enhance the antioxidant capacity of N-phenylselenourea derivatives. researchgate.net

Therapeutic Potential and Applications of 1 3 Phenylpropyl 2 Thiourea Derivatives

Anticancer Research

Thiourea (B124793) derivatives, in general, have been a focal point in the development of new anticancer agents. mdpi.com Their mechanism of action often involves inducing apoptosis and inhibiting key pathways necessary for cancer cell proliferation. nih.gov

Activity against Specific Cancer Cell Lines

Substituted thiourea derivatives have demonstrated considerable cytotoxic activity against a range of human cancer cell lines. nih.gov For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon cancer cell lines (SW480 and SW620), prostate cancer cells (PC3), and leukemia K-562 cell lines, with IC50 values often at or below 10 µM. nih.gov Notably, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents showed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov

Another study on thiourea derivatives bearing a benzodioxole moiety revealed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, with some derivatives showing greater potency than the reference drug doxorubicin. nih.gov For example, one N1,N3-disubstituted-thiosemicarbazone derivative had IC50 values of 1.11, 1.74, and 7.0 μM for HCT116, HepG2, and MCF7, respectively. nih.gov

The cytotoxic action of a 2-phenylethylthiourea (B2642467) derivative was observed to vary depending on the tumor line, with IC50 values ranging from 23.8 ± 0.45 to 38.2 ± 3.10 μM. nih.gov Furthermore, certain bis-thiourea derivatives exhibited higher inhibitory potency against the HepG2 cell line than the standard drug etoposide. researchgate.net

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,4-dichloro-phenyl substituted 3-(trifluoromethyl)phenylthiourea | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | nih.gov |

| 4-CF3-phenyl substituted 3-(trifluoromethyl)phenylthiourea | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone with benzodioxole moiety | HCT116 | 1.11 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone with benzodioxole moiety | HepG2 | 1.74 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone with benzodioxole moiety | MCF7 | 7.0 | nih.gov |

| 2-phenylethylthiourea derivative | Various tumor lines | 23.8 - 38.2 | nih.gov |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 | 1.62 | researchgate.net |

Selective Cytotoxicity in Malignant Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. mdpi.com Research has shown that some thiourea derivatives exhibit favorable selectivity. nih.gov For example, the highly cytotoxic 3-(trifluoromethyl)phenylthiourea analogs showed favorable selectivity over normal HaCaT cells. nih.gov This selective action is a promising characteristic for developing safer chemotherapeutic agents. mdpi.com

Studies on prenylated flavonoids, which share some structural similarities with the phenylpropyl moiety, have also highlighted the importance of selective cytotoxicity. mdpi.com The modification of natural compounds to enhance their selectivity against tumor cells is a key strategy in modern drug discovery. mdpi.com

Anti-inflammatory and Analgesic Applications

Thiourea derivatives have also been investigated for their potential to alleviate pain and inflammation. nih.gov

Pain Management

A series of novel 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea (B33335) derivatives were synthesized and evaluated for their antinociceptive (pain-relieving) activity. nih.gov One compound, in particular, demonstrated promising results in mouse models of pain induced by acetic acid, formalin, and glutamate. nih.gov The search for new analgesics is driven by the limitations of current therapies, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Inflammation Reduction

The anti-inflammatory properties of compounds are often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and reduce the production of inflammatory mediators such as nitric oxide (NO). nih.govmdpi.com Research on phenylpropyl triterpenoids isolated from Osmanthus fragrans var. aurantiacus demonstrated significant anti-inflammatory effects. nih.gov These compounds were found to decrease the expression of LPS-stimulated proteins like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov They also downregulated the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in macrophages and colonic epithelial cells. nih.gov While not directly 1-(3-phenylpropyl)-2-thiourea, this research highlights the potential of the phenylpropyl group in designing anti-inflammatory agents.

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases. Antioxidants can neutralize these harmful species. Several studies have explored the antioxidant potential of thiourea derivatives. hueuni.edu.vnresearchgate.nethueuni.edu.vn

The antioxidant ability of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. hueuni.edu.vnresearchgate.net For instance, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) showed IC50 values of 1.3 × 10⁻³ M and 1.1 × 10⁻³ M against DPPH and ABTS radicals, respectively. hueuni.edu.vn Computational studies suggest that the antioxidant activity of these compounds primarily occurs through a hydrogen atom transfer (HAT) mechanism. hueuni.edu.vn

Different thiourea derivatives exhibit varying degrees of antioxidant activity. For example, 1,3-diphenyl-2-thiourea (DPTU) was found to be a more potent free radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU). hueuni.edu.vn Another derivative, 1,3-bis(3,4-dichlorophenyl) thiourea, also demonstrated strong antioxidant activity. mdpi.com

Table 2: Antioxidant Activity of Selected Thiourea Derivatives

| Compound | Assay | IC50 | Reference |

|---|---|---|---|

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ M | hueuni.edu.vn |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ M | hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | hueuni.edu.vn |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Thiourea derivatives are being explored for their potential to combat neurodegenerative diseases like Alzheimer's. Research has focused on their ability to inhibit key enzymes and pathological processes associated with the disease.

Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov The breakdown of acetylcholine, a vital neurotransmitter for memory and learning, is accelerated in Alzheimer's patients due to increased AChE activity. nih.gov Certain thiourea derivatives have been identified as potential cholinesterase inhibitors. nih.gov For instance, benzothiazole-isothiourea derivatives have been evaluated through docking simulations as inhibitors of AChE. mdpi.com In vitro studies have confirmed the ability of some of these derivatives to inhibit AChE activity. mdpi.com The enzymatic properties of cholinesterases associated with the pathological structures in Alzheimer's disease, such as amyloid plaques and neurofibrillary tangles, differ from those in healthy neurons, suggesting that targeted inhibitors could be developed. nih.gov

Beta-Amyloid Aggregation Inhibition

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease, leading to the formation of senile plaques. nih.govnih.gov Several studies have highlighted the potential of thiourea derivatives to inhibit this process. For example, a bi-functional bis-tryptoline triazole (BTT) has been shown to effectively inhibit the aggregation of Aβ42. nih.gov Molecular dynamics simulations have revealed that BTT can stabilize the native structure of the Aβ42 monomer by interacting with its central hydrophobic core, thereby preventing the conformational changes that lead to aggregation. nih.gov Similarly, certain benzothiazole-isothiourea derivatives have demonstrated anti-Aβ1-42 aggregation effects in Thioflavin T (ThT) assays. mdpi.com These findings suggest that thiourea-based compounds could serve as a scaffold for designing potent inhibitors of Aβ aggregation. semanticscholar.org

Antimicrobial and Antiprotozoal Activities

Thiourea derivatives have demonstrated significant potential as antimicrobial and antiprotozoal agents, exhibiting efficacy against a range of pathogens. mdpi.commdpi.com

Antibacterial Efficacy

The antibacterial properties of thiourea derivatives have been widely reported. nih.gov Their mechanism of action is thought to involve the protonation of the C=S, C=O, and NH groups, which can then interact with the bacterial membrane, leading to its disruption. nih.gov Studies have shown that the introduction of certain structural modifications, such as halogen atoms, can enhance antibacterial activity. nih.govresearchgate.net For instance, some novel thiourea compounds have shown concentration-dependent antibacterial activities against both Gram-negative and Gram-positive bacteria. researchgate.net One particular thiourea derivative, TD4, has demonstrated potent antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Thiourea 2a | Klebsiella pneumoniae | Potent activity | researchgate.net |

| Thiourea 2a | Escherichia coli | Potent activity | researchgate.net |

| Thiourea 2a | Salmonella typhi | Potent activity | researchgate.net |

| Thiourea 2a | Micrococcus luteus | Potent activity | researchgate.net |

| Thiourea 2b | Multiple bacteria | Broad-spectrum activity | researchgate.net |

| Thiourea 3a | Multiple bacteria | Broad-spectrum activity | researchgate.net |

| Thiourea 3b | K. pneumoniae, S. typhi | Species-specific activity | researchgate.net |

| TD4 | Staphylococcus aureus (including MRSA) | MIC at 2–16 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is another area where thiourea derivatives have shown promise. nih.gov Several thiourea-based compounds have been synthesized and evaluated for their in vitro activity against different Leishmania species. nih.govnih.gov For example, a series of thiourea derivatives of (±)-aminoglutethimide were synthesized and tested against Leishmania major and Leishmania tropica. nih.gov One N-benzoyl analogue, in particular, was found to be potent against L. major. nih.gov Another study reported that certain thiourea derivatives exhibited significant in vitro potency against L. major, L. tropica, and L. donovani promastigotes. nih.gov Docking studies suggest that these compounds may target the folate and glycolytic pathways of the parasite. nih.gov

Table 2: Antileishmanial Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Leishmania Species | Activity | Reference |

|---|---|---|---|

| N-benzoyl analogue of (±)-aminoglutethimide | L. major | Potent (IC50 = 12.7 μM) | nih.gov |

| Thiourea derivatives 4g, 20a, and 20b | L. major, L. tropica, L. donovani | Significant in vitro potency (low submicromolar IC50) | nih.gov |

| Thioureas 3d, 3e, 3p, and 3q | L. amazonensis (promastigotes) | IC50 values below 50.0 µM | mdpi.com |

| Thioureas 3d, 3e, and 3p | L. amazonensis (intracellular amastigotes) | IC50 values of 10.8 ± 2.4 µM, 4.9 ± 1.2 µM, and 8.7 ± 1.4 µM, respectively | mdpi.com |

IC50: Half-maximal inhibitory concentration

Future Directions and Research Gaps

Development of Novel Analogues with Improved Efficacy and Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 1-(3-Phenylpropyl)-2-thiourea. The goal is to enhance therapeutic efficacy while minimizing off-target effects. The thiourea (B124793) scaffold is a versatile building block for creating new pharmaceutical agents. mdpi.com By systematically modifying the structure of this compound, researchers can explore structure-activity relationships (SAR) to identify analogues with superior potency and selectivity.

Key areas for modification include the phenyl ring and the thiourea moiety itself. For instance, introducing various substituents to the phenyl ring could significantly modulate the compound's biological activity. The distinct chemical structure of thiourea derivatives offers an advantage in selectively targeting cancer cells. nih.gov Research on other 1,3-disubstituted thiourea derivatives has shown that electron-withdrawing groups on the phenyl rings can enhance cytotoxic activity against cancer cell lines. mdpi.com

Table 1: Potential Modifications for Analogue Development

| Structural Part | Modification Strategy | Desired Outcome |

|---|---|---|

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -F, -CF3) | Enhanced anticancer activity |

| Phenyl Ring | Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Modulation of antibacterial or anti-inflammatory activity |

| Propyl Linker | Altering the length of the alkyl chain | Optimization of binding affinity and pharmacokinetic properties |

The synthesis of such analogues can be achieved through established methods, such as the reaction of isothiocyanates with amines. mdpi.commdpi.com High-throughput screening of these new compounds against various biological targets will be crucial to identify lead candidates for further development.

Exploration of New Therapeutic Avenues

While initial studies may have focused on a specific activity of this compound, its structural features suggest it may be effective in other therapeutic areas. Thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties. mdpi.com

Future research should systematically screen this compound and its novel analogues against a diverse panel of disease models. For example, given the known anti-inflammatory properties of some thiourea compounds that inhibit cytokines like TNF-α and IL-6, investigating the potential of this compound in inflammatory and autoimmune diseases is a logical next step. mdpi.com Similarly, its potential as an antimicrobial agent against resistant bacterial strains warrants further investigation. mdpi.com The anticancer potential of thiourea derivatives has been linked to targeting key molecular pathways involved in cancer progression, such as caspase activation and inhibition of vascular endothelial growth factor (VEGF) secretion. nih.gov

Table 2: Potential New Therapeutic Targets for this compound

| Therapeutic Area | Potential Mechanism of Action | Relevant Biological Targets |

|---|---|---|

| Neurodegenerative Diseases | Inhibition of neuroinflammation and oxidative stress | 5-LOX, COX enzymes |

| Tuberculosis | Inhibition of essential enzymes in M. tuberculosis | Enoyl-acyl carrier protein reductase (InhA) mdpi.com |

| Viral Infections | Inhibition of viral replication enzymes | Reverse transcriptase, protease |

| Diabetes Mellitus | Inhibition of enzymes involved in glucose metabolism | α-glucosidase researchgate.net |

Clinical Translation Challenges and Opportunities

Translating a promising compound from the laboratory to clinical use is a complex process fraught with challenges. For this compound and its derivatives, key hurdles will likely include optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and ensuring an acceptable safety margin.

A significant challenge for many thiourea derivatives is their potential cytotoxicity to normal cells, not just cancerous ones. mdpi.com Future research must focus on developing analogues with high selectivity for pathological cells to minimize side effects. mdpi.comresearchgate.net Encapsulation in drug delivery systems, such as nanoparticles, could also be explored to improve targeted delivery and reduce systemic toxicity.

Despite these challenges, there are considerable opportunities. The versatility of the thiourea scaffold allows for fine-tuning of its properties to overcome these obstacles. mdpi.com Furthermore, the urgent need for new drugs to combat antimicrobial resistance and aggressive cancers creates a favorable environment for the development of novel therapeutic agents like this compound. semanticscholar.org

Advanced Methodologies for Mechanistic Elucidation

A deeper understanding of how this compound exerts its biological effects at the molecular level is crucial for its future development. While initial studies might identify a biological effect, advanced methodologies are needed to pinpoint the precise molecular targets and pathways involved.

Molecular Docking and Computational Modeling: These in silico techniques can predict the binding affinity of this compound and its analogues to various protein targets. researchgate.net This can help to prioritize which compounds to synthesize and test, saving time and resources.

Omics Technologies: Genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with the compound. For example, proteomics can identify proteins that are differentially expressed in cells treated with this compound, offering clues to its mechanism of action. Studies on other thiourea derivatives have already utilized these approaches to understand their cytotoxic effects on cancer cells, revealing impacts on metabolite profiles and reactive oxygen species (ROS) production. nih.gov

Advanced Imaging Techniques: High-resolution microscopy techniques can visualize the subcellular localization of the compound or its effects on cellular structures. This can provide valuable insights into how the compound interacts with cells and tissues.

By employing these advanced methodologies, researchers can build a detailed picture of the pharmacological action of this compound, paving the way for its rational optimization and clinical application.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Phenylpropyl)-2-thiourea, and how can purity be validated?

The synthesis typically involves nucleophilic substitution between 3-phenylpropylamine and thiourea derivatives under controlled conditions. For example, substituting phenyl groups with alkyl chains (e.g., chlorophenyl or fluorophenyl analogs) requires refluxing in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine . Purity validation should employ HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity. Melting point analysis (e.g., mp 137–138°C for 1-(3-chlorophenyl)-2-thiourea) provides additional validation .

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data for this compound is limited, structurally related thioureas (e.g., α-naphthylthiourea, ANTU) are highly toxic and require stringent precautions . Key protocols include:

- Use of fume hoods and PPE (gloves, lab coats, goggles).

- Avoidance of dust generation; employ wet handling methods.

- Storage in airtight containers away from oxidizers.

- Immediate neutralization of spills with 10% sodium bicarbonate.

Q. How can researchers optimize solubility and stability for in vitro assays?

Solubility screening in DMSO (common stock solution) and aqueous buffers (e.g., PBS at pH 7.4) is essential. Stability studies should include:

- UV-Vis spectroscopy to track degradation under light/heat.

- LC-MS to identify breakdown products.

- Addition of antioxidants (e.g., 0.1% BHT) for oxidation-prone derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s biological activity?

Thiourea derivatives often act as enzyme inhibitors. For example, phenylthiourea analogs inhibit tyrosinase by chelating copper ions in the active site . To study this compound:

- Conduct enzyme kinetics assays (e.g., Michaelis-Menten with Lineweaver-Burk plots).

- Use molecular docking (AutoDock Vina) to predict binding modes against target proteins.

- Validate with site-directed mutagenesis of suspected binding residues .

Q. How can contradictory data on the compound’s reactivity be resolved?

Conflicting reactivity reports (e.g., nucleophilic vs. electrophilic behavior) may arise from substituent effects. Resolve discrepancies via:

- DFT calculations (Gaussian 16) to model electron density distribution.

- X-ray crystallography to resolve 3D structure and intermolecular interactions.

- Comparative reactivity studies with analogs (e.g., 1-(4-fluorophenyl)-2-thiourea) to isolate substituent effects .

Q. What strategies are effective for studying metabolic pathways of this compound in vivo?

- Administer isotopically labeled compound (e.g., 13C/15N ) to track metabolites via LC-HRMS .

- Use hepatic microsome assays to identify phase I/II metabolism.

- Cross-reference with databases like DrugBank for structural analogs (e.g., phenylpropyl groups in enalapril) to predict esterase-mediated hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Perform QSAR studies to correlate substituent properties (e.g., Hammett σ constants) with bioactivity.

- Screen virtual libraries using pharmacophore models derived from active conformations.

- Validate predictions with SPR (surface plasmon resonance) to measure binding affinity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with orthogonal techniques (e.g., NMR + XRD for structure; enzyme assays + docking for mechanism).

- Experimental Design : Use fractional factorial designs to efficiently explore reaction conditions (e.g., solvent, temperature, catalyst).

- Safety Compliance : Align protocols with OECD Guidelines for chemical handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。